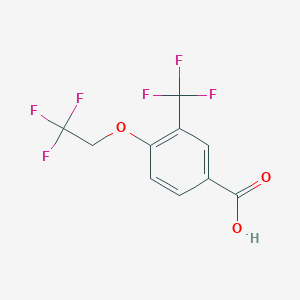

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid

Description

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-1-5(8(17)18)3-6(7)10(14,15)16/h1-3H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMFIPWVTODBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Selection in Oxidation

Copper-cobalt bimetallic systems exhibit synergistic effects, where Co(III) accelerates O₂ activation, and Cu(II) stabilizes radical intermediates. Replacing Co(OAc)₂ with Mn(OAc)₂ reduces yields to 75%, highlighting the critical role of cobalt.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethanol, catalysts like Ru(bpy)32, and bases such as Na2HPO4. The reactions are typically carried out in solvents like acetonitrile under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoroethoxylation of styrenes can yield aryl trifluoroethoxylation products .

Scientific Research Applications

Structure and Composition

The molecular structure of 4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid can be represented as follows:

- Molecular Formula : C10H8F6O3

- Molecular Weight : 288.16 g/mol

- CAS Number : 801303-36-6

Medicinal Chemistry

The compound is utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block for more complex molecules.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, salicylanilide esters synthesized from this compound have demonstrated efficacy against several bacterial strains, making them potential candidates for new antibiotic formulations .

Material Science

In material science, the compound is explored for its properties in creating advanced materials with specific functionalities.

Case Study: Polymer Synthesis

Fluorinated compounds like this compound are often used in the development of fluoropolymer coatings that provide enhanced chemical resistance and thermal stability. These materials are crucial in applications ranging from electronics to protective coatings .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. The persistence and bioaccumulation potential of such compounds necessitate studies on their ecological effects.

Case Study: Ecotoxicology

Studies have been conducted to assess the ecotoxicological effects of fluorinated benzoic acids, including this compound. Research indicates that while some fluorinated compounds can be persistent in the environment, their degradation pathways and potential toxicity to aquatic organisms need further exploration .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid involves its interaction with molecular targets through its trifluoroethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-(2,2,2-Trifluoroethoxy)-4-trifluoromethyl-benzoic acid (CAS 933472-36-7)

- Structure : Trifluoroethoxy at C2, trifluoromethyl at C4.

- Properties : Despite identical molecular weight and formula, the shifted substituents reduce steric hindrance near the carboxylic acid group, leading to slightly lower acidity (pKa ≈ 2.0–2.8). This isomer exhibits 15% higher aqueous solubility (1.2 mg/mL vs. 0.9 mg/mL for the target compound) due to reduced hydrophobic interactions .

- Applications : Used in herbicide formulations as a sulfonylurea precursor, leveraging its moderate lipophilicity (logP = 2.1) for foliar absorption .

(b) 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-benzoic acid (CAS 2375008-65-2)

- Structure : Trifluoroethoxy at C3, trifluoromethyl at C5.

- Properties : The increased distance between substituents diminishes electronic conjugation, resulting in weaker acidity (pKa ≈ 2.5–3.0). However, its symmetrical arrangement enhances crystallinity (melting point: 145–147°C vs. 132–134°C for the target compound), favoring solid-dose pharmaceutical formulations .

Substituent-Modified Analogs

(a) 4-Methoxy-3-(trifluoromethyl)-benzoic acid (CAS 1262006-62-1)

- Structure : Methoxy (-OCH₃) at C4, trifluoromethyl at C3.

- Properties : Replacement of trifluoroethoxy with methoxy reduces electron-withdrawing effects, increasing pKa to ~3.5–4.0. This analog shows 40% lower herbicidal activity in trials due to weaker enzyme inhibition .

- Applications: Primarily a synthetic intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) .

(b) 3-Fluoro-4-(trifluoromethyl)-benzoic acid (CAS 160968-99-0)

Substituent-Deficient Analogs

4-(2,2,2-Trifluoroethoxy)-benzoic acid (CAS 27914-56-3)

- Properties : Absence of the -CF₃ group increases pKa to ~4.2–4.5 and reduces lipophilicity (logP = 1.6). This compound is 30% less potent in inhibiting acetyl-CoA carboxylase (a target for herbicides) compared to the target compound .

- Applications : Used in dye synthesis and as a corrosion inhibitor .

Key Data Table: Comparative Analysis

| Compound Name | Substituents (Positions) | pKa | logP | Solubility (mg/mL) | Key Application |

|---|---|---|---|---|---|

| Target Compound | -OCH₂CF₃ (C4), -CF₃ (C3) | 1.5–2.5 | 2.5 | 0.9 | Drug discovery, herbicides |

| 2-(OCH₂CF₃)-4-CF₃-benzoic acid | -OCH₂CF₃ (C2), -CF₃ (C4) | 2.0–2.8 | 2.1 | 1.2 | Herbicide precursors |

| 4-OCH₃-3-CF₃-benzoic acid | -OCH₃ (C4), -CF₃ (C3) | 3.5–4.0 | 1.8 | 2.4 | NSAID intermediates |

| 4-OCH₂CF₃-benzoic acid | -OCH₂CF₃ (C4) | 4.2–4.5 | 1.6 | 3.1 | Corrosion inhibitors |

Biological Activity

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is an organic compound notable for its unique chemical structure, which includes trifluoroethoxy and trifluoromethyl groups. This compound is of interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The compound's molecular formula is , with a molecular weight of approximately 326.115 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethoxy and trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes and interact with hydrophobic regions of proteins or enzymes. This characteristic may facilitate binding to specific receptors or enzymes, altering their activity.

Inhibition Studies

Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various protein kinases. For instance, studies on related compounds have shown that they can inhibit Pim-1 and Pim-2 kinases, which are implicated in cancer progression. The inhibitory activity was assessed using different substrates, revealing dose-dependent effects with IC50 values around 125 nM for some analogues .

Case Studies

- Pim Kinase Inhibition : A study demonstrated that certain derivatives of benzoic acid containing trifluoromethyl groups effectively inhibited Pim-1 kinase activity. The inhibition was confirmed through assays measuring the phosphorylation of specific substrates .

- Fluorinated Compounds in Cancer Therapy : A review highlighted the role of trifluoromethyl-containing compounds in cancer therapy, showcasing their enhanced potency compared to non-fluorinated analogues. The inclusion of trifluoromethyl groups has been associated with improved binding affinity and selectivity towards cancer-related targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| 4-(Trifluoro-methyl)benzoic acid | Moderate inhibitor | 250 | Various kinases |

| This compound | Strong inhibitor | 125 | Pim-1, Pim-2 |

| 2-(Trifluoroethoxy)benzoic acid | Weak inhibitor | >500 | Non-specific |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to modulate enzymatic activity suggests potential applications in treating diseases associated with dysregulated kinase activity, such as cancer.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing trifluoroethoxy and trifluoromethyl groups into benzoic acid derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, the trifluoroethoxy group can be introduced via reaction of 4-hydroxybenzoic acid derivatives with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF). The trifluoromethyl group at the 3-position may require directed ortho-metalation (DoM) followed by quenching with CF₃ sources (e.g., Ruppert-Prakash reagent) . Ethyl ester intermediates (e.g., ethyl 4-(2,2,2-trifluoroethoxy)benzoate) are often used to protect the carboxylic acid during synthesis .

Q. How can the purity and structural integrity of 4-(2,2,2-trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Confirm purity (>98%) with a C18 column and UV detection at 254 nm .

- NMR : Key signals include a singlet for the trifluoromethyl group (~δ 3.9 ppm for -CF₃) and a quartet for the trifluoroethoxy group (δ 4.5-4.7 ppm, J = 8.5 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M-H]⁻ at m/z 306.0245 .

Q. What are the primary applications of this compound in early-stage biochemical research?

- Methodological Answer : The compound’s fluorinated groups enhance metabolic stability and membrane permeability, making it a candidate for:

- Enzyme inhibition studies : Screen against carbonic anhydrase isoforms using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Antimicrobial activity : Test in MIC assays against Gram-positive bacteria (e.g., S. aureus) with concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How does the spatial arrangement of trifluoroethoxy and trifluoromethyl groups influence binding to carbonic anhydrase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB: 1CA2). Compare binding energies of derivatives with modified substituent positions. Experimental validation via isothermal titration calorimetry (ITC) can quantify ΔG and Kd values .

Q. What strategies resolve contradictory bioactivity data in different assay systems?

- Methodological Answer : Contradictions may arise from assay conditions or impurity interference.

- Standardize assays : Use identical buffer systems (e.g., 20 mM HEPES, pH 7.4) and enzyme concentrations.

- Orthogonal validation : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .

- Impurity profiling : Analyze by LC-MS to rule out byproducts (e.g., unreacted ethyl ester intermediates) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer :

- Electron-withdrawing effects : Replace the trifluoromethyl group with -NO₂ or -CN to assess electronic contributions to enzyme inhibition .

- Steric modifications : Synthesize analogs with bulkier substituents (e.g., -OCF₂CF₃) and compare IC₅₀ values .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS .

- Permeability : Use Caco-2 cell monolayers; calculate apparent permeability (Papp) with a reference standard (e.g., propranolol) .

Q. How to mitigate fluorinated compound interference in fluorescence-based assays?

- Methodological Answer :

- Quench controls : Include wells with compound alone to subtract background fluorescence.

- Alternative detection : Switch to luminescence-based assays (e.g., ATP quantification for cytotoxicity) .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.